![molecular formula C9H9F3N2O2 B6350474 N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97% CAS No. 1204234-78-5](/img/structure/B6350474.png)
N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide is a form of vitamin B3 and is a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor playing a critical role in cell metabolism . It’s used in a variety of biochemical processes and has been studied for its potential health benefits .
Synthesis Analysis
The synthesis of nicotinamide and its derivatives can be complex. For example, the synthesis of β-nicotinamide riboside triflate from ethyl nicotinate and 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose is detailed in one study .Molecular Structure Analysis
The molecular structure of nicotinamide involves a pyridine ring attached to an amide group . Modifications to this structure result in various derivatives with different properties .Chemical Reactions Analysis
Nicotinamide is involved in various chemical reactions, particularly as a component of NAD+. It plays a crucial role in redox reactions in major energy-generating pathways such as glycolysis, the TCA cycle, and beta-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of nicotinamide and its derivatives can vary. For instance, nicotinamide is a white, crystalline powder that is soluble in water .Applications De Recherche Scientifique
TFEN has been used in a wide range of scientific research applications, including cell signaling, drug delivery, and gene expression studies. It has been found to be effective in modulating cell signaling pathways, and its use in laboratory experiments has been increasing in recent years.
Mécanisme D'action
Target of Action
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of N-(2-(Trifluoromethoxy)ethyl) nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.
Biochemical Pathways
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, N-(2-(Trifluoromethoxy)ethyl) nicotinamide may influence these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may have similar effects.
Action Environment
The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species
Avantages Et Limitations Des Expériences En Laboratoire
The use of TFEN in laboratory experiments has several advantages, including its small size and its ability to modulate cell signaling pathways. However, there are also some limitations to its use, such as its potential to cause cytotoxicity and its limited availability in some countries.
Orientations Futures
In the future, TFEN may be used in a wide range of applications, including drug delivery and gene therapy. Additionally, its use in the treatment of type 2 diabetes may be further explored, as well as its potential to modulate other cell signaling pathways. Finally, further research is needed to better understand the mechanism of action of TFEN and its potential side effects.
Méthodes De Synthèse
TFEN can be synthesized from nicotinamide and trifluoromethoxyethanol in a two-step process. First, nicotinamide is reacted with trifluoromethoxyethanol in a basic medium, resulting in the formation of an intermediate, which is then hydrolyzed to produce TFEN. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the reaction conditions can be adjusted to optimize the yield of TFEN.
Propriétés
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLWERTORHYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

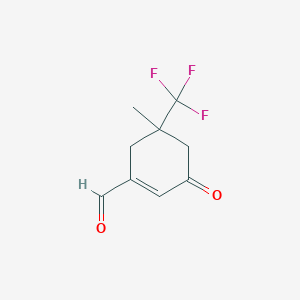

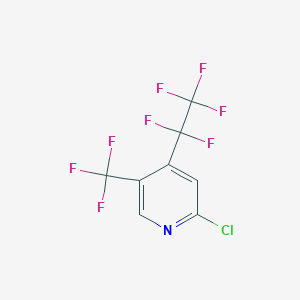





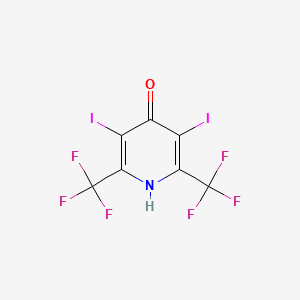

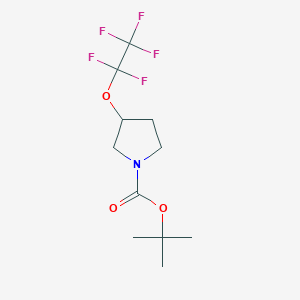
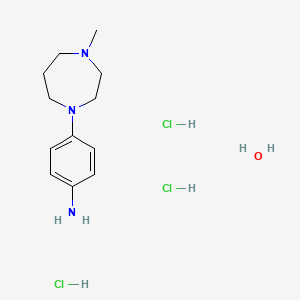

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)